N-[3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-sulfonamide
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Overview
Description
N-[3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-sulfonamide is a complex organic compound that features a naphthalene ring system linked to a sulfonamide group and a pyrrolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-sulfonamide typically involves the following steps:
Formation of the Pyrrolidinone Moiety: This can be achieved through the cyclization of an appropriate amide precursor under acidic or basic conditions.
Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, using a suitable acyl chloride and a Lewis acid catalyst.
Sulfonamide Formation: The final step involves the reaction of the phenyl-substituted pyrrolidinone with a sulfonyl chloride in the presence of a base to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-[3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of N-[3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(2-oxopyrrolidin-1-yl)propyl]naphthalene-2-sulfonamide
- N-[3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-sulfonamide
Uniqueness
N-[3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-sulfonamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
N-[3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S/c23-20-12-5-13-22(20)17-9-4-8-16(14-17)21-26(24,25)19-11-3-7-15-6-1-2-10-18(15)19/h1-4,6-11,14,21H,5,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUHOENLXCSWNOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)NS(=O)(=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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